

An In-depth Technical Guide to the Synthesis of Aniline Hydrogen Phthalate

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Compound of Interest

Compound Name: *Aniline hydrogen phthalate*

Cat. No.: *B1585193*

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This technical guide provides a comprehensive overview of the synthesis of **aniline hydrogen phthalate**, a salt formed from the acid-base reaction between aniline and o-phthalic acid. While primarily known for its application as a chromogenic spray reagent in the detection of reducing sugars, this document details its chemical properties, synthesis, and characterization for a broader scientific audience.

Introduction

Aniline hydrogen phthalate ($C_{14}H_{13}NO_4$) is an organic salt resulting from the neutralization reaction between the basic amine group of aniline and one of the carboxylic acid groups of o-phthalic acid. This interaction forms an anilinium phthalate salt. The compound presents as a white crystalline solid and is notably used in analytical chemistry. Its formation is a straightforward acid-base reaction, making its synthesis a demonstrative example of salt formation between an aromatic amine and a dicarboxylic acid.

Physicochemical Properties and Characterization

A summary of the key quantitative data for **aniline hydrogen phthalate** is presented below. This data is essential for its identification and quality control.

Table 1: Physicochemical and Spectroscopic Data for **Aniline Hydrogen Phthalate**

Property	Value
Molecular Formula	C ₁₄ H ₁₃ NO ₄
Molecular Weight	259.26 g/mol
Appearance	White crystalline powder
Melting Point	160 °C
Purity	Typically ≥98.0%
¹ H NMR Chemical Shifts	[Data not explicitly found]
¹³ C NMR Chemical Shifts	[Data not explicitly found]
Key IR Absorptions (cm ⁻¹)	[Data not explicitly found]

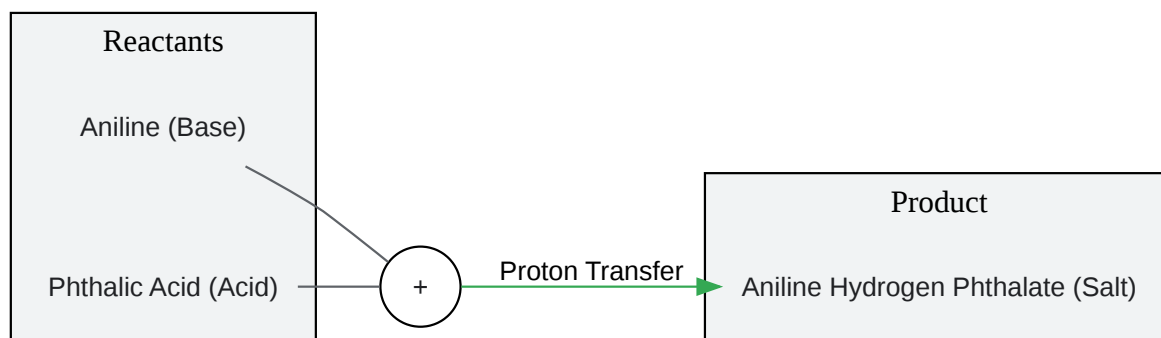
Note: While the availability of NMR and IR spectra is documented, specific peak assignments were not located in the searched literature. The expected spectra would show characteristic peaks for both the anilinium ion and the hydrogen phthalate ion.

Synthesis of Aniline Hydrogen Phthalate

The synthesis of **aniline hydrogen phthalate** is predicated on a direct acid-base reaction. The following sections detail the reaction mechanism and a detailed experimental protocol for its preparation and purification.

Reaction Mechanism

The formation of **aniline hydrogen phthalate** is an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule (a Lewis base) accepts a proton from one of the carboxylic acid groups of phthalic acid (a Brønsted-Lowry acid). This proton transfer results in the formation of the anilinium cation and the hydrogen phthalate anion, which are held together by ionic bonds.



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Caption: Reaction mechanism for the formation of **aniline hydrogen phthalate**.

Experimental Protocol

This protocol is adapted from procedures for preparing the salt for analytical applications and is designed for the isolation of a solid product.[1]

Materials:

- o-Phthalic acid ($C_8H_6O_4$)
- Aniline ($C_6H_5NH_2$)
- Ethanol (or water-saturated n-butanol)
- Diethyl ether (for washing)
- Reaction flask with magnetic stirrer
- Beaker
- Buchner funnel and filter paper
- Crystallizing dish

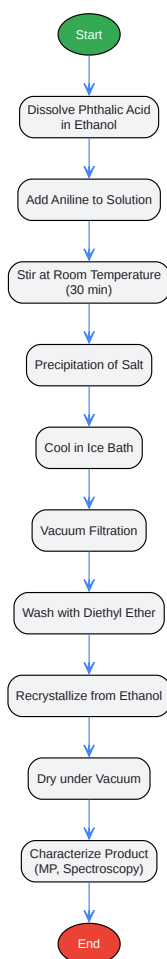
Procedure:

- Dissolution of Reactants:
 - In a 250 mL Erlenmeyer flask, dissolve 10.0 g (60.2 mmol) of o-phthalic acid in 100 mL of warm ethanol with gentle stirring.
 - In a separate small beaker, weigh out 5.6 g (60.2 mmol) of aniline.
- Reaction:
 - Slowly add the aniline to the ethanolic solution of phthalic acid while stirring continuously at room temperature.
 - An exothermic reaction will occur, and a white precipitate of **aniline hydrogen phthalate** will begin to form immediately.
 - Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.
- Isolation of the Product:
 - Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
 - Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
- Purification (Recrystallization):
 - Transfer the crude product to a beaker.
 - Add a minimal amount of hot ethanol to dissolve the solid completely.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.

- Characterization:
 - Determine the melting point of the dried crystals. The literature value is 160 °C.
 - Obtain IR and NMR spectra to confirm the structure and purity of the product.
 - Calculate the percentage yield.

Experimental Workflow and Logical Relationships

The synthesis of **aniline hydrogen phthalate** follows a logical and linear workflow, which can be visualized as follows.



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Caption: A typical experimental workflow for the synthesis of **aniline hydrogen phthalate**.

Conclusion

The synthesis of **aniline hydrogen phthalate** is a straightforward and reproducible acid-base reaction that yields a stable crystalline salt. This guide provides the necessary theoretical background and a detailed experimental protocol for its preparation and purification, making it a valuable resource for researchers in organic synthesis and analytical chemistry. The well-defined properties of this compound make it suitable as a reference material and a versatile reagent.

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References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
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